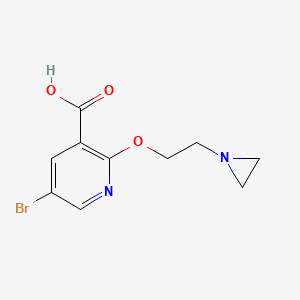

![molecular formula C15H17NO5 B1391702 3-[1-(2-甲氧基苯基)-5-氧代吡咯烷-3-基]-3-氧代丙酸甲酯 CAS No. 1229623-68-0](/img/structure/B1391702.png)

3-[1-(2-甲氧基苯基)-5-氧代吡咯烷-3-基]-3-氧代丙酸甲酯

描述

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely used in a variety of applications from plasticizers and detergents to flavorings in food and fragrances in perfumes .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Crystallographic techniques can also be used to determine the 3D structure of the molecule .Chemical Reactions Analysis

Esters undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . In hydrolysis, the ester reacts with water to form a carboxylic acid and an alcohol. In reduction, the ester is converted to a primary alcohol. The Claisen condensation involves the reaction of an ester with a carbonyl compound to form a β-keto ester .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and specific rotation. These properties can be determined through a variety of experimental techniques .科学研究应用

代谢和生物途径研究表明,某些酯类(如与本化合物化学性质相似的阿斯巴甜)在肠道中代谢为天冬氨酸、苯丙氨酸和甲醇等成分。例如,阿斯巴甜的天冬氨酸部分的代谢途径涉及转化为 CO2 或并入体成分,如氨基酸、蛋白质、嘧啶、天冬酰胺和 N-乙酰天冬氨酸。阿斯巴甜中的约 70% 碳转化为 CO2,展示了与膳食天冬氨酸相似的代谢途径 (Ranney & Oppermann,1979 年)。

环境问题和行为对羟基苯甲酸酯,一种结构相关的酯类,由于其作为防腐剂和潜在内分泌干扰物的角色,一直是环境研究的主题。尽管进行了有效的废水处理,但这些化合物仍然以低浓度存在于废水中,并且普遍存在于地表水和沉积物中。它们在环境中的存在归因于对羟基苯甲酸酯类产品的持续消费和处置。有趣的是,对羟基苯甲酸酯的氯化副产物比其母体化合物更稳定,已在各种水体中被检测到,尽管它们的毒性和长期影响需要进一步研究 (Haman 等人,2015 年)。

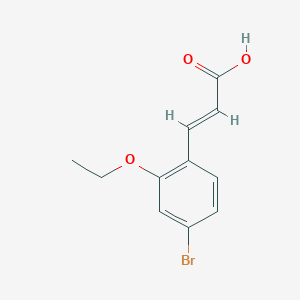

化学性质和潜在应用肉桂酸衍生物与本化合物具有相似的功能,因其丰富的化学性质而在医药研究中备受关注。这些化合物有三个主要的反应位点,使其在合成各种抗肿瘤剂方面具有重要意义。肉桂酸衍生物在抗癌研究中的综述揭示了它们未被充分利用的潜力,尽管它们具有丰富的药用传统和最近对它们的抗肿瘤功效的关注 (De 等人,2011 年)。

作用机制

Target of Action

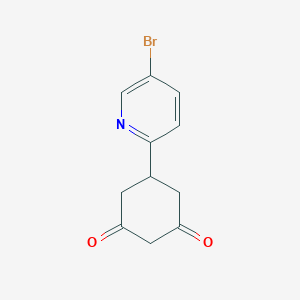

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

Compounds with similar structures have been used in the synthesis of various organic compounds via the suzuki–miyaura coupling reaction .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .

安全和危害

The safety and hazards of a compound depend on its specific physical and chemical properties. Some esters, for example, are known to be irritants and may be harmful if ingested or come into contact with the skin or eyes . It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

未来方向

属性

IUPAC Name |

methyl 3-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-13-6-4-3-5-11(13)16-9-10(7-14(16)18)12(17)8-15(19)21-2/h3-6,10H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMCSNOLJDRTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187003 | |

| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229623-68-0 | |

| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)

![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)

![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)